Hexakis(1H,1H-perfluorobutoxy)phosphazene

Description

Contextualization of Cyclophosphazenes as a Class of Inorganic Polymers and Oligomers

Phosphazenes are a versatile class of compounds characterized by a backbone of alternating phosphorus and nitrogen atoms (-P=N-). numberanalytics.comwikipedia.org This inorganic framework distinguishes them from conventional organic polymers. numberanalytics.com Depending on the number of repeating units, phosphazenes can exist as cyclic oligomers or high molecular weight linear polymers. numberanalytics.comwikipedia.org The most common cyclic oligomers are the trimer (hexachlorocyclotriphosphazene, (NPCl2)3) and the tetramer ((NPCl2)4). mdpi.com These cyclic structures serve as fundamental building blocks for a vast array of derivatives. mdpi.com The phosphorus atoms in the phosphazene ring are highly reactive and can undergo nucleophilic substitution reactions, allowing for the attachment of a wide variety of organic or inorganic side groups. researchgate.net This synthetic flexibility enables the fine-tuning of the material's physical and chemical properties. researchgate.net

Significance of Fluorinated Substituents in Modifying Phosphazene Molecular and Material Characteristics

The introduction of fluorine atoms into the side chains of phosphazenes imparts a range of desirable properties. researchgate.net Fluorination is a well-established strategy in medicinal and materials chemistry to enhance the performance and stability of molecules. mdpi.com In the context of phosphazenes, fluorinated substituents, such as perfluoroalkoxy groups, are known to significantly enhance thermal stability, chemical inertness, and flame resistance. researchgate.netsmolecule.com

The strong electron-withdrawing nature of fluorine atoms also influences the electronic properties of the phosphazene ring. Furthermore, the presence of fluorinated side chains typically leads to materials with low surface energy, high hydrophobicity, and unique solubility characteristics. smolecule.com For instance, certain fluorinated cyclophosphazenes have demonstrated solubility in supercritical CO2, opening avenues for environmentally benign processing techniques. researchgate.nettandfonline.com These modified properties make fluorinated phosphazenes attractive for a variety of high-performance applications, including advanced coatings, lubricants, and biomedical materials. smolecule.comnih.gov

Research Trajectory and Emerging Paradigms for Hexakis(1H,1H-perfluorobutoxy)phosphazene Analogues

Research into fluorinated phosphazenes is driven by the continuous demand for advanced materials with superior performance profiles. The general synthesis of these compounds involves the reaction of a phosphazene precursor, such as hexachlorocyclotriphosphazene, with a corresponding fluorinated alcohol or its sodium salt. tandfonline.com

While specific research on this compound is not extensively detailed in publicly available literature, the study of its analogues with varying perfluoroalkoxy chain lengths provides valuable insights into structure-property relationships. Researchers are exploring how the length of the fluorinated side chain impacts thermal stability, physical state, and other material characteristics. This research is paving the way for the development of tailored phosphazene-based materials for specialized applications, including their use as electrolytes in batteries, components of advanced composites, and in biomedical devices. numberanalytics.comnih.gov The ongoing investigation into these compounds is expected to lead to new materials with precisely controlled properties for a range of technological applications.

Detailed Research Findings

The properties of this compound can be inferred from the analysis of its analogues. The following tables present a compilation of data for a series of hexakis(1H,1H-perfluoroalkoxy)phosphazenes, illustrating the influence of the perfluoroalkyl chain length on their physical and chemical properties.

Table 1: Physical and Chemical Properties of Hexakis(1H,1H-perfluoroalkoxy)phosphazene Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

|---|---|---|---|---|---|

| Hexakis(1H,1H-perfluoropropoxy)phosphazene | 429-18-5 | C₁₈H₁₂F₃₀N₃O₆P₃ | 1029.18 | - | - |

| Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene | 58943-98-9 | C₁₈H₁₈F₂₄N₃O₆P₃ | 921.23 | - | - |

| Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | 16059-16-8 | C₃₀H₁₈F₄₈N₃O₆P₃ | 1521.33 | Clear viscous liquid | - |

Data compiled from multiple sources. nih.govscbt.comcymitquimica.comscbt.comapolloscientific.co.ukscbt.com The physical state and melting point for some compounds are not consistently reported in the available literature.

Table 2: Spectroscopic Data of a Representative Analogue

| Compound | 31P NMR (ppm) | 1H NMR (ppm) | 13C NMR (ppm) |

| Hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene | 9.0 (s) | 6.4-6.6 (=CH-COOH), 7.1-7.3 (CHₐᵣ), 7.7-7.8 (-CH=CH-), 7.8-7.9 (CHₐᵣ) | 168 (C=O) |

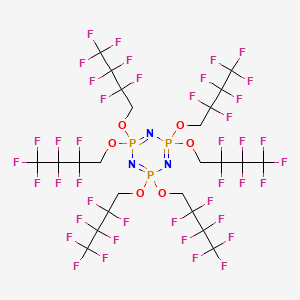

Structure

2D Structure

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,4-heptafluorobutoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12F42N3O6P3/c25-7(26,13(37,38)19(49,50)51)1-70-76(71-2-8(27,28)14(39,40)20(52,53)54)67-77(72-3-9(29,30)15(41,42)21(55,56)57,73-4-10(31,32)16(43,44)22(58,59)60)69-78(68-76,74-5-11(33,34)17(45,46)23(61,62)63)75-6-12(35,36)18(47,48)24(64,65)66/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIRTCLWEVPOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12F42N3O6P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897187 | |

| Record name | Hexakis((perfluoropropyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-73-5 | |

| Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,4-heptafluorobutoxy)-2,2,4,4,6,6-hexahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexakis((perfluoropropyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis of Hexakis 1h,1h Perfluorobutoxy Phosphazene

Advanced Spectroscopic Techniques for Elucdating Phosphazene Molecular Architectures

Spectroscopic methodologies are fundamental to the structural analysis of Hexakis(1H,1H-perfluorobutoxy)phosphazene, providing detailed insights into its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of this compound by examining the magnetic properties of its constituent atomic nuclei.

³¹P NMR: Phosphorus-31 NMR spectroscopy is particularly informative for phosphazene derivatives. The chemical shift of the phosphorus nuclei in the P-N backbone provides crucial information about the electronic environment and the nature of the substituent groups. For this compound, a single resonance is expected in the ³¹P NMR spectrum, indicative of the chemical equivalence of the six phosphorus atoms in the cyclotriphosphazene (B1200923) ring. Publicly available spectral data for this compound, identified by CAS number 470-73-5, confirms the presence of phosphorus nuclei. nih.gov

¹H NMR: Proton NMR spectroscopy is used to identify and characterize the hydrogen atoms within the molecule. In this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) protons (-OCH₂-) adjacent to the oxygen atom. The coupling of these protons with neighboring fluorine atoms would lead to characteristic splitting patterns. However, specific, publicly available experimental ¹H NMR data for this compound is not readily found in the reviewed literature.

¹⁹F NMR: Fluorine-19 NMR is an essential tool for characterizing the perfluorinated side chains of the molecule. The spectrum provides detailed information about the different fluorine environments, and the coupling between adjacent fluorine nuclei can help to confirm the structure of the perfluorobutoxy groups. A database entry for this compound indicates the availability of a ¹⁹F NMR spectrum. nih.gov

Table 1: Available NMR Spectroscopic Data for this compound

| Nucleus | Instrument | Data Availability |

|---|---|---|

| ³¹P | Bruker HX-90 | Spectrum available nih.gov |

| ¹⁹F | Bruker HX-90 | Spectrum available nih.gov |

| ¹H | Not Specified | No publicly available experimental data found |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular mass of this compound and for gaining insights into its fragmentation pathways.

Research has demonstrated the use of this compound as a test analyte for mass spectrometry, particularly for confirming ion transmission at high mass-to-charge (m/z) ratios. scispace.comimperial.ac.uk This application underscores its stability and well-defined molecular weight in mass spectrometric analyses. While these studies confirm its use in HRMS, detailed analyses of its fragmentation patterns are not extensively reported in the available literature. The expected molecular formula for this compound is C₂₄H₁₂F₄₂N₃O₆P₃, corresponding to a monoisotopic mass of 1328.9268 g/mol .

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound and to probe its conformational characteristics. The IR and Raman spectra would be expected to exhibit characteristic vibrational bands corresponding to the P-N-P backbone of the phosphazene ring, as well as vibrations associated with the C-F, C-H, C-O, and P-O bonds in the perfluorobutoxy side chains. Despite the utility of these techniques, specific experimental IR and Raman spectroscopic data for this compound are not found in the surveyed scientific literature.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. A comprehensive search of the scientific literature and crystallographic databases did not yield any published X-ray crystal structures for this compound. Therefore, detailed experimental data on its solid-state molecular conformation and packing arrangements are not currently available.

Theoretical and Computational Chemistry Approaches to Hexakis 1h,1h Perfluorobutoxy Phosphazene

Quantum Chemical Calculations for Electronic Structure, Bonding, and Molecular Orbitals

The nature of the P-N bond in the phosphazene ring has been a subject of considerable theoretical investigation. nih.gov Computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have been employed to understand the contributions of covalent, ionic, and negative hyperconjugation interactions to the electronic structure of cyclic phosphazenes. For Hexakis(1H,1H-perfluorobutoxy)phosphazene, DFT calculations could provide optimized molecular geometries, atomic charges, and vibrational frequencies.

NBO analysis would be particularly useful in describing the bonding in detail. It could quantify the extent of electron delocalization from the nitrogen lone pairs to the antibonding orbitals of adjacent phosphorus atoms, a phenomenon known as negative hyperconjugation. This interaction is believed to play a significant role in the stability and geometry of the phosphazene ring. The analysis would also shed light on the nature of the bonds between the phosphorus atoms and the perfluorobutoxy side chains.

Molecular orbital (MO) theory provides a picture of the energy levels of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactivity. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. For this compound, the highly electronegative fluorine atoms in the side chains are expected to have a significant impact on the energies of the molecular orbitals.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Property | Predicted Value | Method of Calculation | Significance |

| P-N bond length (Å) | 1.58 - 1.62 | DFT (e.g., B3LYP/6-31G) | Indicates the degree of double bond character and ring strain. |

| P-O bond length (Å) | 1.55 - 1.59 | DFT (e.g., B3LYP/6-31G) | Reflects the strength of the linkage to the side chains. |

| N-P-N bond angle (°) | 118 - 122 | DFT (e.g., B3LYP/6-31G) | Influences the overall conformation of the phosphazene ring. |

| P-N-P bond angle (°) | 120 - 124 | DFT (e.g., B3LYP/6-31G) | Affects the planarity and electronic communication within the ring. |

| HOMO Energy (eV) | -8.5 to -9.5 | DFT | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.0 to -2.0 | DFT | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 6.5 - 8.5 | DFT | Indicator of chemical reactivity and electronic transition energy. |

| NBO Charge on P | +1.8 to +2.2 | NBO Analysis | Quantifies the ionic character of the P-N and P-O bonds. |

| NBO Charge on N | -1.2 to -1.5 | NBO Analysis | Indicates the electron density on the ring nitrogen atoms. |

Note: The values in this table are illustrative and based on general trends observed in computational studies of similar fluorinated phosphazenes. Specific experimental or calculated data for this compound is not currently available.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational landscapes and intermolecular interactions of this compound.

Due to the flexibility of the perfluorobutoxy side chains, this molecule can adopt a variety of conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. The simulations can also reveal the dynamic behavior of the phosphazene ring, such as puckering and other conformational changes.

When simulating a condensed phase (liquid or solid), MD can be used to investigate intermolecular interactions. For this compound, these interactions would be dominated by van der Waals forces, particularly given the large, fluorinated side chains. The simulations could predict properties such as density, viscosity, and self-assembly behavior. The fluorine atoms can also participate in non-covalent interactions, which could be important in the context of crystal packing or interactions with other molecules.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Type | Information Gained | Relevance |

| Single Molecule in Vacuum | Conformational analysis, identification of low-energy structures, flexibility of side chains. | Understanding the intrinsic properties and shape of the molecule. |

| Bulk Amorphous Phase | Density, glass transition temperature, cohesive energy density, radial distribution functions. | Prediction of macroscopic physical properties of the material. |

| Molecule in Solvent | Solvation free energy, solvent structure around the molecule, diffusion coefficient. | Understanding solubility and behavior in different chemical environments. |

| Crystal Lattice | Lattice energy, crystal packing, thermal expansion. | Insight into the solid-state structure and properties. |

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry can be used to predict various spectroscopic signatures of this compound, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing organic and organometallic compounds. Quantum chemical calculations can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, ³¹P, and ¹⁹F. acs.orgnih.gov The predicted shifts can be invaluable for assigning the peaks in an experimental spectrum and confirming the molecular structure. The accuracy of these predictions has improved significantly with the development of new theoretical methods and computational power. github.io

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental spectra to identify characteristic functional groups and to understand the vibrational dynamics of the molecule.

Electronic spectroscopy, such as UV-Visible spectroscopy, probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions. For this compound, these calculations could predict the wavelengths of maximum absorption and provide insight into the nature of the electronic transitions, such as whether they are localized on the phosphazene ring or involve the perfluorinated side chains.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Computational Method | Significance |

| ³¹P NMR | Single resonance | GIAO-DFT | Confirms the symmetric substitution of the phosphazene ring. |

| ¹⁹F NMR | Multiple resonances for CF₂, CF₃ groups | GIAO-DFT | Provides detailed information about the structure of the perfluorobutoxy chains. |

| ¹H NMR | Resonances for OCH₂ and CH₂ protons | GIAO-DFT | Characterizes the hydrocarbon portion of the side chains. |

| IR Spectroscopy | P=N stretching, P-O-C stretching, C-F stretching | DFT | Identifies key functional groups and their vibrational modes. |

| UV-Visible Spectroscopy | Absorption maxima in the UV region | TD-DFT | Characterizes the electronic transitions of the molecule. |

Note: The specific chemical shifts and vibrational frequencies would require dedicated computational studies. The table illustrates the type of information that can be obtained.

Computational Modeling of Structure-Reactivity Relationships in Perfluoroalkoxyphosphazenes

For instance, computational studies can be used to investigate the susceptibility of the phosphazene ring to nucleophilic or electrophilic attack. By calculating electrostatic potential maps, one can identify the regions of the molecule that are most likely to interact with other chemical species. The energies of frontier molecular orbitals (HOMO and LUMO) can also provide insights into the reactivity. A lower LUMO energy would suggest a greater susceptibility to nucleophilic attack, while a higher HOMO energy would indicate a greater propensity for electrophilic attack.

The steric bulk of the perfluorobutoxy side chains will also play a crucial role in the reactivity of the phosphazene core. Computational models can quantify this steric hindrance and predict how it might affect the accessibility of the phosphazene ring to reactants.

Furthermore, computational methods can be used to model the thermal and chemical stability of perfluoroalkoxyphosphazenes. By calculating bond dissociation energies, it is possible to identify the weakest bonds in the molecule and predict the likely pathways for thermal decomposition. The inclusion of fluorine atoms is known to enhance the thermal stability of many polymers, and computational studies can help to elucidate the electronic origins of this effect in phosphazene systems. mdpi.com

Polymer Science and Advanced Materials Applications of Hexakis 1h,1h Perfluorobutoxy Phosphazene

Role as an Additive in Polymer Systems for Modified Material Performance

Cyclophosphazenes are increasingly recognized for their efficacy as polymer additives, capable of imparting desirable properties such as enhanced thermal stability and flame retardancy. mdpi.com When incorporated into a polymer matrix, these additives can significantly improve the material's performance under thermal stress. The general mechanism for this improvement involves the phosphazene compound decomposing at elevated temperatures to form phosphoric and polyphosphoric acids. These acids contribute to the formation of a stable, nonvolatile char layer on the polymer's surface, which insulates the underlying material from heat and oxygen, thereby inhibiting combustion. mdpi.comcnrs.fr

Investigation of Its Influence on Polymer Nanofiber Morphology and Surface Hydrophobicity

While direct studies on the influence of Hexakis(1H,1H-perfluorobutoxy)phosphazene on polymer nanofiber morphology are not extensively documented, the inherent properties of perfluorinated compounds strongly suggest its potential in this area. The presence of numerous fluorine atoms in the perfluorobutoxy side chains imparts a very low surface energy, a key characteristic for creating hydrophobic and oleophobic surfaces. When used as an additive in the electrospinning of polymer nanofibers, it is anticipated that the phosphazene molecules would migrate to the surface, leading to a significant increase in the water contact angle and enhancing the non-wetting properties of the nanofiber mats. This would be analogous to the use of other fluorinated polymers to produce superhydrophobic surfaces.

Studies on the Impact on Bulk Polymer Properties and Thermal Behavior

Research on analogous phosphazene compounds demonstrates a clear positive impact on the thermal behavior of bulk polymers. For instance, the addition of a similar compound, Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene, to polyurethane (PU) powder coatings has been shown to increase their thermal stability. mdpi.com Thermogravimetric analysis (TGA) of the modified polyurethane indicated a notable increase in the temperature of initial mass loss compared to the unmodified polymer. mdpi.com The phosphazene additive helps to delay the onset of thermal decomposition and increases the amount of char residue at high temperatures. cnrs.fr This char-forming capability is a hallmark of phosphazene-based flame retardants and is crucial for their effectiveness. mdpi.com

The table below summarizes the thermal decomposition behavior of a polyurethane coating with and without a phosphazene additive, based on data from an analogous system.

| Sample | Temperature of 5% Mass Loss (°C) | Decomposition Range (°C) |

| Unmodified Polyurethane | 258 | 320–520 |

| Polyurethane + 5% Phosphazene | 280 | 320–450 |

Data based on the performance of an analogous compound, Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene, in a polyurethane coating. mdpi.com

Exploration in Electrolyte Formulations for Advanced Energy Storage Devices

One of the most promising applications for this compound and related compounds is as a functional additive in electrolytes for advanced energy storage devices, particularly lithium-ion batteries. inl.govfz-juelich.de The safety of these batteries is paramount, and conventional carbonate-based electrolytes are highly flammable. Fluorinated phosphazenes are inherently non-flammable and have low volatility, making them excellent candidates for safety-enhancing additives. inl.gov

Studies on structurally similar phosphazenes demonstrate that their addition to a conventional electrolyte can significantly raise its flash point. inl.gov Furthermore, these additives can improve the electrochemical performance of the battery. They contribute to the formation of a more stable and effective solid electrolyte interphase (SEI) on the surface of the anode (especially silicon-based anodes), which is critical for preventing electrolyte degradation and ensuring long cycle life. fz-juelich.deuni-muenster.de The synergistic effect of fluorinated phosphazene additives with other components like fluoroethylene carbonate (FEC) has been shown to enhance capacity retention and reduce impedance in battery cells. fz-juelich.deuni-muenster.de

The following tables present data on the effect of analogous phosphazene additives on electrolyte safety and battery performance.

Table 2: Influence of Phosphazene Additives on Electrolyte Flash Point

| Electrolyte Composition | Flash Point (°C) |

|---|---|

| Baseline (Carbonate Solvent + Li Salt) | ~25-30 |

Data based on the performance of analogous ether-substituted phosphazene trimers. inl.gov

Table 3: Electrochemical Performance of NMC/Carbon Coin Cells

| Electrolyte | Cycling Rate | Capacity Retention |

|---|---|---|

| Baseline | 3C | ~98% of baseline |

Performance data for analogous ether-substituted phosphazene trimers, showing minimal impact on capacity at high rates. inl.gov

Development of Novel Functional Materials Incorporating Perfluoroalkoxyphosphazene Units

The unique properties of this compound make it a valuable component in the design of novel functional materials. Its incorporation can lead to the development of:

Advanced Fire-Retardant Materials : By integrating these phosphazene units into polymer backbones or using them as additives, materials with superior fire resistance can be created for demanding applications in the electronics, automotive, and aerospace industries. cnrs.fr

High-Performance Coatings : The hydrophobic and oleophobic nature of the perfluorobutoxy groups can be exploited to create protective coatings with excellent water and oil repellency, suitable for self-cleaning and anti-fouling surfaces.

Safer Energy Storage Devices : The most immediate and impactful application is in the formulation of non-flammable electrolytes that enhance the safety and longevity of lithium-ion batteries, paving the way for more robust and reliable energy storage solutions. fz-juelich.dersc.org

The continued exploration of materials incorporating perfluoroalkoxyphosphazene units holds significant promise for addressing key challenges in material science and energy storage.

Specialized Applications in Advanced Analytical Chemistry

Employment as a Calibration Standard in High-Resolution Mass Spectrometry

Hexakis(1H,1H-perfluorobutoxy)phosphazene serves as a valuable high-mass calibration standard, particularly in electrospray ionization mass spectrometry (ESI-MS). In a study focused on the development of a microelectromechanical system (MEMS)-based mass spectrometer, this compound was specifically chosen to confirm ion transmission at high mass-to-charge (m/z) ratios. imperial.ac.uk The research demonstrated the successful transmission of ions of this compound, validating the performance of the instrument for the analysis of large molecules. imperial.ac.uk

The utility of this phosphazene derivative as a high m/z calibrant is underscored by its ability to produce a clear and identifiable signal in the high mass range of a spectrum. This is crucial for ensuring the accuracy of mass assignments for other large analytes being studied.

| Property | Value |

| Molecular Formula | C24H12F42N3O6P3 |

| Approximate Molecular Weight | 1377.2 g/mol |

| Common Ionization Mode | Electrospray Ionization (ESI) |

| Key Application | High m/z calibration and performance verification |

Application as a Reference Compound in Chromatographic Characterization Methods

Currently, there is a lack of documented evidence in scientific literature detailing the use of this compound as a reference compound in chromatographic characterization methods such as gas chromatography (GC) or liquid chromatography (LC). Its primary application appears to be concentrated in the field of mass spectrometry.

Fundamental Research into the Ionization Behavior of Perfluorinated Phosphazenes in Mass Spectrometry Interfaces

The ionization behavior of this compound has been a subject of investigation in the context of advanced mass spectrometry interface technologies. In the aforementioned study utilizing a MEMS-based vacuum interface, the compound was prepared in a 70/30 mixture of acetonitrile (B52724) and water with 0.1% formic acid and introduced into the electrospray source via a syringe pump. imperial.ac.uk

The resulting mass spectrum, obtained using a 750 µm tall skimmer, confirmed the successful ionization and transmission of the molecule through the novel interface. imperial.ac.uk This research provides valuable insight into the electrospray ionization characteristics of this class of perfluorinated compounds, demonstrating their ability to form ions and remain stable under such conditions. The study effectively used this compound not just as a calibrant, but as a model compound to probe the performance and capabilities of a new generation of mass spectrometry hardware. imperial.ac.uk

Structure Property Relationships and Derivative Chemistry of Hexakis 1h,1h Perfluorobutoxy Phosphazene Analogues

Systematic Investigation of Perfluoroalkoxy Side Chain Length Effects on Molecular and Supramolecular Behavior

The length of the perfluoroalkoxy side chains—(OCH₂ (CF₂)nCF₃)—attached to the phosphazene core plays a pivotal role in determining the molecular packing, and consequently, the macroscopic properties of the resulting materials. A systematic comparison of analogues, including those with ethyl (C2), propyl (C3), butyl (C4, the titular compound), heptyl (C7), and octyl (C8) perfluoroalkoxy side chains, reveals distinct trends in their thermal and physical properties.

The supramolecular organization is also heavily influenced by the side chain length. Longer perfluoroalkyl chains have a greater tendency to self-assemble into ordered structures, driven by fluorous interactions. This can lead to the formation of layered or columnar mesophases in the solid state. While detailed crystallographic data for the entire series is not available, the principles of supramolecular chemistry suggest that the interplay between the rigid phosphazene core and the flexible, fluorinated side chains would lead to complex phase behavior. The increased van der Waals forces associated with longer chains would likely result in higher melting points and different liquid crystalline phases.

Interactive Table: Estimated Thermal Properties of Hexakis(1H,1H-perfluoroalkoxy)phosphazene Analogues

| Perfluoroalkoxy Side Chain | Number of Carbons (n+2) | Estimated Glass Transition Temperature (Tg) Trend | Estimated Melting Point (Tm) Trend |

| -OCH₂CF₃ | C2 | Higher | Lower |

| -OCH₂(CF₂)₂CF₃ | C3 | Intermediate | Intermediate |

| -OCH₂(CF₂)₃CF₃ | C4 | Lower | Higher |

| -OCH₂(CF₂)₆CF₃ | C7 | Lower still | Higher still |

| -OCH₂(CF₂)₇CF₃ | C8 | Lowest | Highest |

| Note: This table represents generalized trends based on principles of polymer science, as direct comparative experimental data for this specific homologous series of cyclic compounds is not comprehensively available. |

Research on the Impact of Substituent Variation on Chemical Stability and Reactivity

The chemical stability and reactivity of the phosphazene ring are intrinsically linked to the nature of its substituents. The electron-withdrawing effect of the perfluoroalkoxy groups in Hexakis(1H,1H-perfluorobutoxy)phosphazene significantly influences the hydrolytic stability of the P-N backbone. The fluorine atoms pull electron density away from the phosphorus atoms, making them less susceptible to nucleophilic attack by water, thus imparting a high degree of hydrolytic stability compared to non-fluorinated alkoxyphosphazenes.

The length of the perfluoroalkyl chain also modulates this effect. While all perfluoroalkoxy groups are strongly electron-withdrawing, longer chains might introduce steric hindrance around the phosphazene core, further protecting it from chemical attack. However, the primary determinant of hydrolytic stability in this class of compounds remains the inherent strength of the P-O-C linkage and the electronic shielding provided by the fluorinated chains. Studies on various poly(organophosphazenes) have shown that the choice of side group is a key factor in tuning hydrolytic sensitivity.

The reactivity of the P-Cl bonds in the precursor, hexachlorocyclotriphosphazene, with fluorinated alcoholates is a critical aspect of synthesis. The rate and completeness of the substitution reaction can be influenced by the chain length of the nucleophile. Longer-chain alcoholates may exhibit slower reaction kinetics due to steric bulk. The reactivity of the final, fully substituted this compound is generally low, characteristic of perfluorinated compounds. The molecule is resistant to attack by most acids, bases, and oxidizing agents under normal conditions.

Synthesis and Characterization of Mixed-Substituent Hexakisphosphazene Derivatives

The synthesis of mixed-substituent hexakisphosphazene derivatives offers a versatile route to fine-tune the properties of these materials. By introducing two or more different types of side chains onto the same phosphazene ring, it is possible to create compounds with a unique combination of characteristics. The synthesis is typically achieved through the sequential or competitive nucleophilic substitution of the chlorine atoms in hexachlorocyclotriphosphazene (N₃P₃Cl₆) with different sodium or lithium alkoxides or aryloxides. nih.gov

For example, the reaction of N₃P₃Cl₆ with a stoichiometric mixture of sodium 1H,1H-perfluorobutoxide and another fluorinated or non-fluorinated alkoxide can lead to a statistical distribution of products with varying degrees of substitution. The precise control of reaction conditions, such as temperature, solvent, and the order of addition of nucleophiles, is crucial to achieving the desired product distribution.

Characterization of these mixed-substituent derivatives relies heavily on spectroscopic techniques. ³¹P NMR spectroscopy is particularly powerful for this purpose, as the chemical shift of the phosphorus atoms is sensitive to the nature of the attached side groups. In a mixed-substituent phosphazene, different phosphorus environments will give rise to distinct signals in the ³¹P NMR spectrum, allowing for the identification and quantification of the various substitution patterns. ¹H, ¹⁹F, and ¹³C NMR spectroscopy, along with mass spectrometry and elemental analysis, are also essential for confirming the molecular structure. nih.gov

The introduction of different substituents can significantly alter the physical properties of the resulting phosphazene. For instance, incorporating a small percentage of a reactive side group, such as an allyl-containing phenoxy group, can allow for subsequent cross-linking reactions to form elastomeric materials. nih.gov This approach highlights the modularity of phosphazene chemistry in creating materials with tailored properties.

Comparative Analysis with Other Organophosphazene and Fluorine-Containing Systems

When compared to other organophosphazene systems, this compound and its analogues stand out due to the unique properties imparted by their perfluorinated side chains. While aryloxy- and non-fluorinated alkoxyphosphazenes can exhibit good thermal stability, the perfluoroalkoxy derivatives generally offer superior chemical inertness, hydrophobicity, and oleophobicity. The strong electron-withdrawing nature of the fluoroalkoxy groups also enhances the thermal stability of the phosphazene backbone. researchgate.net

In the broader context of fluorine-containing materials, these phosphazenes share some characteristics with well-known fluoropolymers like polytetrafluoroethylene (PTFE) and perfluoroalkoxy alkanes (PFA). Like PTFE and PFA, they exhibit excellent thermal stability and chemical resistance. However, the presence of the inorganic phosphazene core offers a different molecular architecture, which can lead to distinct properties. For instance, the cyclic nature of the hexakisphosphazenes provides a well-defined molecular structure that can be advantageous for applications requiring precise molecular engineering, such as in lubricants and hydraulic fluids.

Compared to fluorosilicones, which also combine an inorganic backbone with fluorinated side groups, perfluoroalkoxyphosphazenes can offer a wider range of tunable properties due to the greater variety of substituents that can be attached to the phosphorus atoms. The P-N bond, while robust, has different chemical characteristics than the Si-O bond, which can translate to differences in thermal stability and reactivity under specific conditions.

In essence, this compound and its derivatives occupy a unique position at the intersection of organophosphazene and fluorine chemistry, offering a compelling combination of properties that make them attractive for advanced material applications.

Future Research Directions and Emerging Areas for Hexakis 1h,1h Perfluorobutoxy Phosphazene Studies

Integration with Advanced Fabrication Techniques for Material Design (e.g., electrospinning)

The unique properties of Hexakis(1H,1H-perfluorobutoxy)phosphazene, such as its anticipated high thermal stability and chemical inertness, make it a compelling candidate for integration with advanced fabrication techniques. Electrospinning, a versatile method for producing polymer nanofibers, is a particularly promising avenue. Future research will likely focus on developing and optimizing electrospinning processes to create non-woven mats and structured textiles from this phosphazene derivative.

Key research questions in this area will involve:

Solubility and Spinnability: Determining suitable solvent systems that can dissolve the compound to achieve the necessary viscosity and surface tension for successful electrospinning.

Morphological Control: Investigating how processing parameters—such as voltage, flow rate, and collector distance—influence the diameter, uniformity, and morphology of the resulting nanofibers.

Composite Materials: Exploring the co-electrospinning of this compound with other polymers to create composite materials with enhanced properties, such as improved mechanical strength or tailored surface functionalities.

These studies are expected to yield novel materials with high surface-area-to-volume ratios, making them suitable for applications in filtration, protective coatings, and biomedical scaffolds.

Exploration of Novel Application Niches in Specialized High-Performance Technologies

The inherent characteristics of fluorinated phosphazenes suggest that this compound could excel in a variety of high-performance technological applications. Future investigations will be directed at identifying and validating these specialized niches.

Potential Application Areas for Research:

| Technology Sector | Potential Application | Key Research Focus |

| Aerospace and Defense | High-temperature resistant coatings, lubricants, and hydraulic fluids. | Evaluation of thermal and oxidative stability under extreme conditions, and assessment of lubricity and viscosity over a wide temperature range. |

| Electronics | Dielectric materials for microelectronics, and flame-retardant additives for electronic components. | Measurement of dielectric constant and loss tangent, and evaluation of flame retardancy according to industry standards. |

| Energy | Membranes for fuel cells and batteries, and materials for advanced energy storage systems. | Investigation of ion conductivity, chemical resistance in electrochemical environments, and long-term performance and stability. |

| Biomedical | Biocompatible and biostable coatings for medical implants, and materials for drug delivery systems. | Assessment of cytotoxicity, in-vivo stability, and controlled release kinetics of encapsulated therapeutic agents. |

Systematic evaluation of the compound's performance in these areas will be crucial for establishing its role in next-generation technologies.

Sustainable and Green Chemistry Approaches in Phosphazene Synthesis and Functionalization

The traditional synthesis of phosphazenes often involves the use of chlorinated solvents and reagents, raising environmental concerns. A significant future research direction will be the development of sustainable and green chemistry approaches for the synthesis and functionalization of this compound.

Research efforts in this domain will likely concentrate on:

Solvent-Free Synthesis: Investigating mechanochemical methods, such as ball milling, to conduct the synthesis in the absence of hazardous solvents.

Alternative Solvents: Exploring the use of supercritical fluids, like carbon dioxide, or ionic liquids as environmentally benign reaction media.

Catalytic Routes: Developing efficient catalytic systems to reduce reaction times, lower reaction temperatures, and minimize waste generation.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing by-product formation.

These green chemistry initiatives will be essential for ensuring the environmentally responsible production and lifecycle of this advanced material.

Predictive Design and Computational Screening for New Phosphazene Architectures with Tailored Research Attributes

Computational chemistry and materials informatics offer powerful tools for accelerating the discovery and design of new materials. Future research will increasingly leverage these predictive approaches to design novel phosphazene architectures based on the this compound framework.

This research will involve:

Molecular Modeling: Using quantum mechanical methods, such as Density Functional Theory (DFT), to predict the electronic structure, reactivity, and spectroscopic properties of new phosphazene derivatives.

Molecular Dynamics Simulations: Simulating the behavior of these molecules in different environments to predict their physical properties, such as thermal stability, solubility, and compatibility with other materials.

High-Throughput Screening: Employing computational screening techniques to rapidly evaluate large virtual libraries of phosphazene candidates to identify those with the most promising attributes for specific applications.

By combining computational predictions with experimental validation, researchers can significantly streamline the development of next-generation phosphazene materials with precisely tailored properties for a wide range of advanced technological applications.

Q & A

Basic Research Questions

Q. What is the synthetic pathway for Hexakis(1H,1H-perfluorobutoxy)phosphazene, and how is purity validated?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of hexachlorocyclotriphosphazene (Cl₆P₃N₃) with 1H,1H-perfluorobutanol under inert conditions. Reaction progress is monitored using ³¹P NMR spectroscopy to confirm complete substitution (δ ~10–20 ppm for Cl→OR substitution). Post-synthesis, purity is validated via HPLC (>95% purity threshold) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated m/z for [M+H]⁺: 922.0098) .

Q. How is this compound utilized as a calibrant in mass spectrometry?

- Methodological Answer : The compound serves as an internal lock mass calibrant in high-resolution MS (e.g., Q-TOF, Orbitrap) due to its stable ionization and distinct m/z signature. For example:

- Exact Mass : 922.0098 (positive mode) .

- Protocol : A methanol solution (100 µg/mL) is continuously infused via a secondary nebulizer during LC-MS runs. Data acquisition software (e.g., Bruker DataAnalysis, Agilent MassHunter) applies real-time correction to maintain mass accuracy (<2 ppm error) .

Q. What analytical techniques are critical for characterizing fluorinated phosphazene derivatives?

- Methodological Answer :

- NMR : ³¹P NMR identifies substitution patterns; ¹⁹F NMR confirms perfluorobutoxy group integrity.

- HRMS : Validates molecular formula and detects impurities.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C typical for fluorinated phosphazenes) .

Advanced Research Questions

Q. How do solvent choice and ionization parameters affect the performance of this compound in MS calibration?

- Methodological Answer :

- Solvent : Methanol is preferred due to compatibility with electrospray ionization (ESI). Avoid aqueous buffers >50% to prevent precipitation.

- Ion Source Parameters : Optimize drying gas flow (9–14 L/min) and capillary voltage (3.5–4.5 kV) to balance signal intensity and stability.

- Troubleshooting : Reduced signal may indicate source contamination; perform regular source cleaning with 0.1% formic acid in isopropanol .

Q. What are the implications of batch-to-batch variability in fluorinated phosphazenes for reproducibility in metabolomics studies?

- Methodological Answer : Variability in substituent ratios (e.g., incomplete perfluorobutoxy substitution) can alter calibration accuracy. Mitigation strategies include:

- QC Checks : Use ³¹P NMR to verify substitution completeness.

- Reference Standards : Cross-validate with certified commercial batches (e.g., Synquest Laboratories) .

Q. How does this compound enhance thermal stability in lithium-ion battery electrolytes?

- Methodological Answer : The compound acts as a high-temperature additive (>60°C) by forming a protective passivation layer on electrodes. Electrochemical testing protocols:

- Cycling Stability : Measure capacity retention over 100 cycles at 1C rate.

- Impedance Spectroscopy : Quantify SEI layer resistance changes.

- Optimal Concentration : 2.0 wt% in LiPF₆-based electrolytes improves capacity retention by 15–20% .

Contradictions and Resolutions

- Mass Accuracy Discrepancies : Some studies report m/z 922.0098 , while others note minor deviations (±0.0002) due to instrument calibration drift. Resolution: Use fresh tuning mixes (e.g., Agilent ESI-TOF Low Concentration Tuning Mix) before runs .

- Thermal Stability : Conflicting reports on decomposition onset (200–250°C). Likely due to substituent homogeneity; ensure synthesis includes reflux steps (>48 hr) for complete substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.